

Application Notes and Protocols for CMX001 (Brincidofovir) in In Vitro Studies

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Compound of Interest		
Compound Name:	CMX 001	
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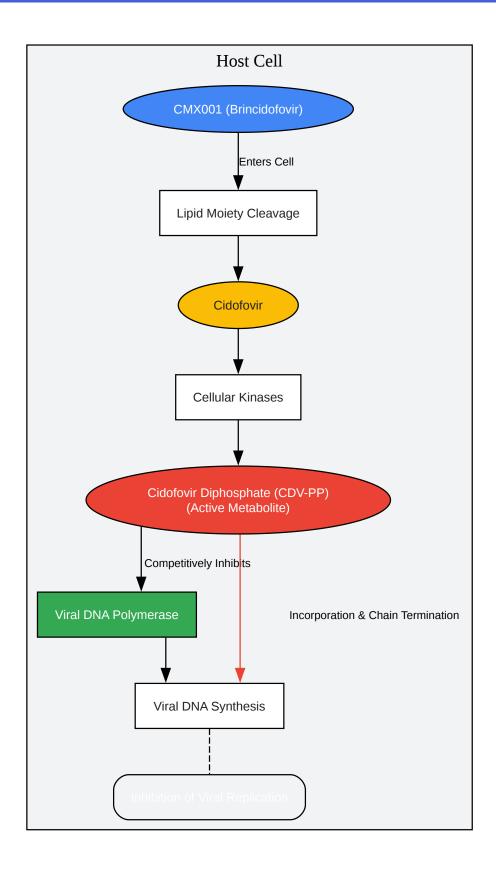
Introduction

CMX001, also known as brincidofovir (BCV), is a lipid conjugate of the acyclic nucleotide phosphonate cidofovir (CDV). This modification enhances its oral bioavailability and intracellular penetration, leading to greater potency against a broad spectrum of double-stranded DNA (dsDNA) viruses compared to its parent compound, cidofovir.[1][2] CMX001 is currently under development for the treatment of various viral infections, including those caused by orthopoxviruses like the variola virus (the causative agent of smallpox).[1][2][3] These application notes provide detailed protocols and dosage guidelines for the in vitro evaluation of CMX001's antiviral activity and cytotoxicity.

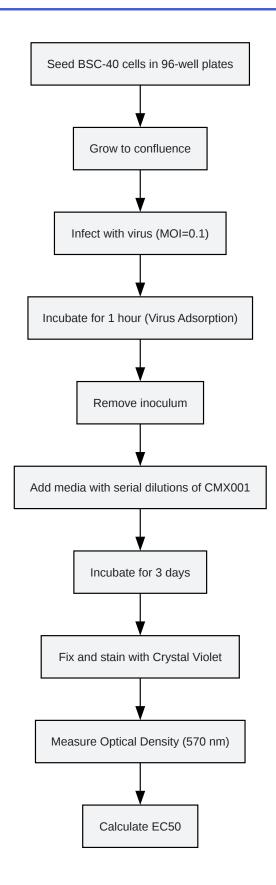
Mechanism of Action

CMX001 exerts its antiviral effect through a multi-step intracellular process. As a prodrug, it is designed to efficiently enter host cells. Once inside, the lipid moiety is cleaved, releasing cidofovir. Cellular enzymes then phosphorylate cidofovir to its active form, cidofovir diphosphate (CDV-PP).[1][4] CDV-PP acts as a competitive inhibitor of the viral DNA polymerase.[2][4] It is incorporated into the growing viral DNA chain, leading to premature chain termination and the inhibition of viral replication.[4][5]









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